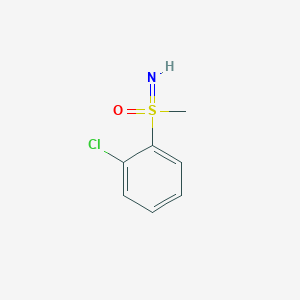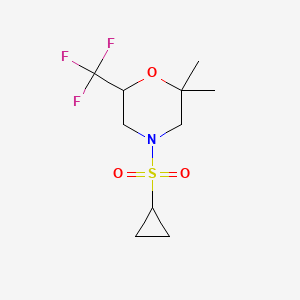![molecular formula C12H17N3OS B8048705 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone](/img/structure/B8048705.png)
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which is known to impart unique chemical and biological properties. The presence of both diazaspiro and thiazolyl groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the thiazolyl group. One common method involves the condensation of a suitable diamine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
化学反応の分析
Types of Reactions
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone has been explored for various scientific research applications:
Biology: The compound has shown promise as an inhibitor of specific enzymes, making it a candidate for studying enzyme function and regulation.
作用機序
The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting anti-inflammatory and anti-cancer effects . The compound’s interaction with other molecular targets and pathways is also under investigation, highlighting its potential for diverse therapeutic applications .
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares the spirocyclic core but lacks the thiazolyl group, resulting in different chemical and biological properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct functional groups, used as a lead compound in drug discovery.
Uniqueness
2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone is unique due to the presence of both diazaspiro and thiazolyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules.
特性
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(10-7-17-9-14-10)15-6-3-12(8-15)1-4-13-5-2-12/h7,9,13H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGABQOSUXZJUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8048624.png)




![(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid](/img/structure/B8048659.png)
![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone](/img/structure/B8048664.png)

![Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8048679.png)
![rel-2-(dimethylamino)-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B8048685.png)


![Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8048704.png)

